REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH2:6].[N:7]1([C:12](N2C=CN=C2)=[S:13])[CH:11]=[CH:10][N:9]=[CH:8]1>C(#N)C.O1CCCC1>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][C:12]([N:7]1[CH:11]=[CH:10][N:9]=[CH:8]1)=[S:13]
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)N
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C(=S)N1C=NC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 60° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with cold acetonitrile (2×15 mL)
|
Type
|
CUSTOM
|
Details
|
to afford an orange-brown powder
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)NC(=S)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.6 mmol | |
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |